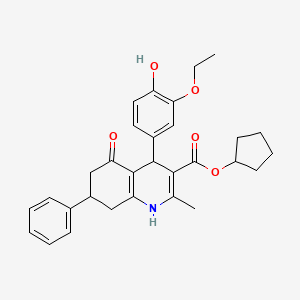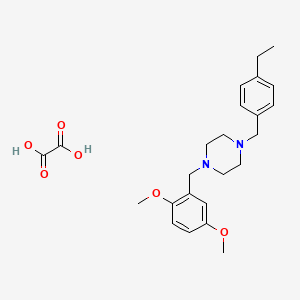
N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as AZD0328, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various diseases.
作用機序
N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. PARP inhibitors have shown to be effective in cancer treatment, particularly in tumors with defects in DNA repair pathways.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to have potent PARP inhibitory activity in vitro, with an IC50 value of 1.4 nM. In preclinical studies, N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has shown to have anti-tumor activity, reduce inflammation, and improve symptoms in autoimmune disorders. In addition, N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has shown to have good oral bioavailability and pharmacokinetic properties, making it a promising drug candidate.
実験室実験の利点と制限
One advantage of N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is its selectivity towards PARP, which reduces the risk of off-target effects. In addition, N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has shown to have good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is its potency, which may require higher doses for efficacy in clinical settings.
将来の方向性
There are several future directions for N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide research, including:
1. Clinical trials to evaluate the safety and efficacy of N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide in cancer patients, particularly in tumors with defects in DNA repair pathways.
2. Further preclinical studies to evaluate the potential of N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide in other diseases, such as neurodegenerative disorders.
3. Development of combination therapies with N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide and other drugs to enhance efficacy and reduce resistance.
4. Development of more potent PARP inhibitors with improved selectivity and pharmacokinetic properties.
Conclusion
N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is a promising drug candidate that has shown to have potent PARP inhibitory activity and anti-tumor, anti-inflammatory, and immunomodulatory effects in preclinical studies. Further research is needed to evaluate the safety and efficacy of N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide in clinical settings and explore its potential in other diseases.
合成法
N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-fluoro-4-methylbenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base to form an intermediate. The intermediate is then reacted with 1-azepanecarboxylic acid in the presence of a coupling reagent to form N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide.
科学的研究の応用
N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied in preclinical models for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammation and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, have also been studied with N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, where it has shown to reduce inflammation and improve symptoms.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-13-8-9-14(12-15(13)19)20-18(22)21-10-4-2-3-6-16(21)17-7-5-11-23-17/h5,7-9,11-12,16H,2-4,6,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVJVSZBXGMINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoro-4-methylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-bis{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5059857.png)
![2,2-diphenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B5059863.png)

![1-phenyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5059871.png)
![2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B5059876.png)
![ethyl 4-{4-[(5-methyl-2-furyl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5059887.png)
![N-(2-furylmethyl)-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059890.png)
![6-amino-1-benzyl-4-(2,3-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5059899.png)


![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B5059925.png)
![N-[2-(4-fluorophenyl)ethyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059933.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B5059947.png)
